

Technical Support Center: cIAP1-IN-D19-14

Handling & Optimization

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Compound of Interest

Compound Name: *cIAP1-IN-D19-14*

Cat. No.: *B1192518*

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Product Class: E3 Ubiquitin Ligase Inhibitor (RING Domain Target) Compound Code: **cIAP1-IN-D19-14** (Analog of D19) CAS: 2408483-59-8[1]

Introduction: The Technical Context

Welcome to the technical support hub for **cIAP1-IN-D19-14**. Unlike conventional SMAC mimetics (e.g., Birinapant, LCL161) that bind the BIR3 domain to induce autoubiquitination, D19-14 operates via a distinct mechanism: it binds the RING domain of cIAP1. This interference disrupts the dynamic interaction with E2 ubiquitin-conjugating enzymes, effectively blocking the ligase activity rather than activating it.[2][3]

This distinction is critical for your experimental design. While SMAC mimetics often lead to rapid cIAP1 degradation, D19-14 stabilizes cIAP1 but functionally cripples its ability to ubiquitinate downstream targets like MAD1 (a c-MYC antagonist).[2] Consequently, solubility and stability protocols must be rigorously maintained to ensure the compound remains bioavailable to penetrate the cell and engage the RING domain without precipitating in aqueous media.

Part 1: Solubility & Stock Preparation

Physicochemical Profile^{[4][5][6][7][8][9]}

Property	Specification	Technical Note
Molecular Weight	453.58 g/mol	Moderate size; amenable to cell penetration.
Chemical Structure	Benzo[d]thiazole-hydrazone derivative	Contains a hydrazone linkage (critical for stability).
Primary Solvent	DMSO (Dimethyl Sulfoxide)	Solubility ≥ 10 mM (up to 50 mM in pure DMSO).
Aqueous Solubility	Very Low (< 10 μ M without aid)	Highly prone to "crashing out" upon rapid dilution into PBS/Media.
LogP (Predicted)	$\sim 3.5 - 4.5$	Lipophilic; requires carrier proteins (FBS) or cyclodextrins for high-dose in vivo work.

Frequently Asked Questions (Solubility)

Q: Can I dissolve D19-14 in Ethanol? A: Not recommended. While D19-14 may show partial solubility in ethanol, ethanol evaporates rapidly and can lead to concentration variability in stock solutions. Furthermore, ethanol is less effective than DMSO at preventing aggregation of this specific lipophilic scaffold during freeze-thaw cycles. Stick to anhydrous DMSO ($\geq 99.9\%$).

Q: My compound precipitated when I added the DMSO stock to the cell culture media. Why? A: This is a classic "solvent shock" precipitation. D19-14 is hydrophobic.^[4] When a high-concentration DMSO drop hits aqueous media, the local DMSO concentration drops instantly, forcing the compound out of solution before it can disperse.

- Solution: Use the "Intermediate Dilution Method" (see Protocol below).

Protocol: Optimal Stock Preparation & Dilution

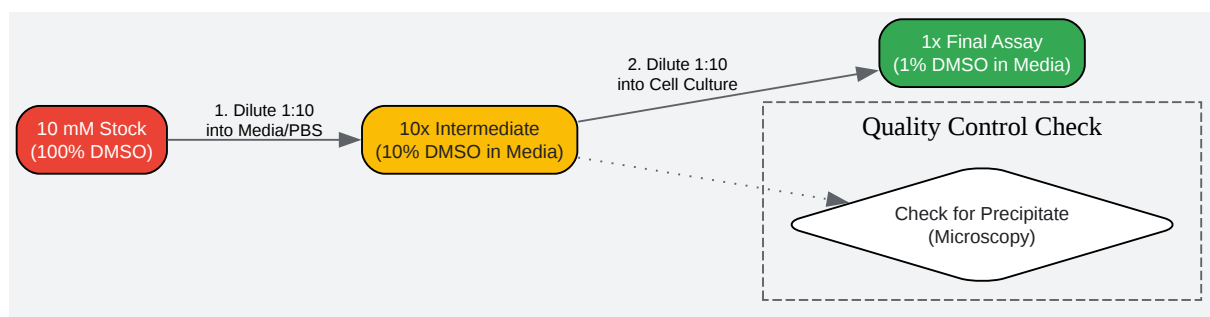
Objective: Create a stable stock and dilute without precipitation.

- Weighing: Weigh D19-14 powder in a static-free environment.

- Solubilization: Add anhydrous DMSO to achieve a 10 mM Stock. Vortex for 30 seconds.
 - Visual Check: Solution should be clear yellow/orange. If cloudy, sonicate in a water bath at 37°C for 5 minutes.
- Storage: Aliquot into light-protective amber tubes (20 μ L - 50 μ L per tube). Store at -80°C (preferred) or -20°C. Avoid repeated freeze-thaw (>3 cycles).

The "Intermediate Dilution" Workflow

Direct addition of 100% DMSO stock to media often fails. Use this step-down approach:



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Caption: Step-wise dilution strategy to mitigate hydrophobic crashing. By prediluting to an intermediate concentration, you allow the compound to associate with carrier proteins (if using serum-containing media) or disperse more gently.

Part 2: Stability in Experimental Buffers

Chemical Stability Warning: The Hydrazone Linker

D19-14 contains a hydrazineylidene (hydrazone) motif.

- Acid Sensitivity: Hydrazones are susceptible to hydrolysis in acidic environments (pH < 6.0), breaking the molecule into its benzothiazole and benzothiophene components.

- Recommendation: Maintain experimental buffers at pH 7.2 – 7.6. Avoid using D19-14 in acidified media or lysosomal targeting assays without validating stability first.

Frequently Asked Questions (Stability)

Q: How long is D19-14 stable in cell culture media at 37°C? A: In media containing 10% FBS, D19-14 is stable for 24–48 hours. The serum albumin acts as a carrier, stabilizing the hydrophobic molecule. In serum-free media, stability drops significantly due to aggregation/precipitation, not necessarily chemical degradation.

- Tip: If treating for >24 hours, replenish with fresh media containing the compound.

Q: Can I use D19-14 in in vivo mouse models? A: Yes, but not in pure DMSO/PBS. The compound requires a formulation vehicle to improve bioavailability and prevent precipitation in the bloodstream.

- Suggested Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
- Alternative: 10% DMSO + 90% (20% Sulfobutylether- β -Cyclodextrin in water).

Protocol: Determining the "Crash Point" (Kinetic Solubility)

Before running an expensive screen, determine the maximum solubility in your specific buffer.

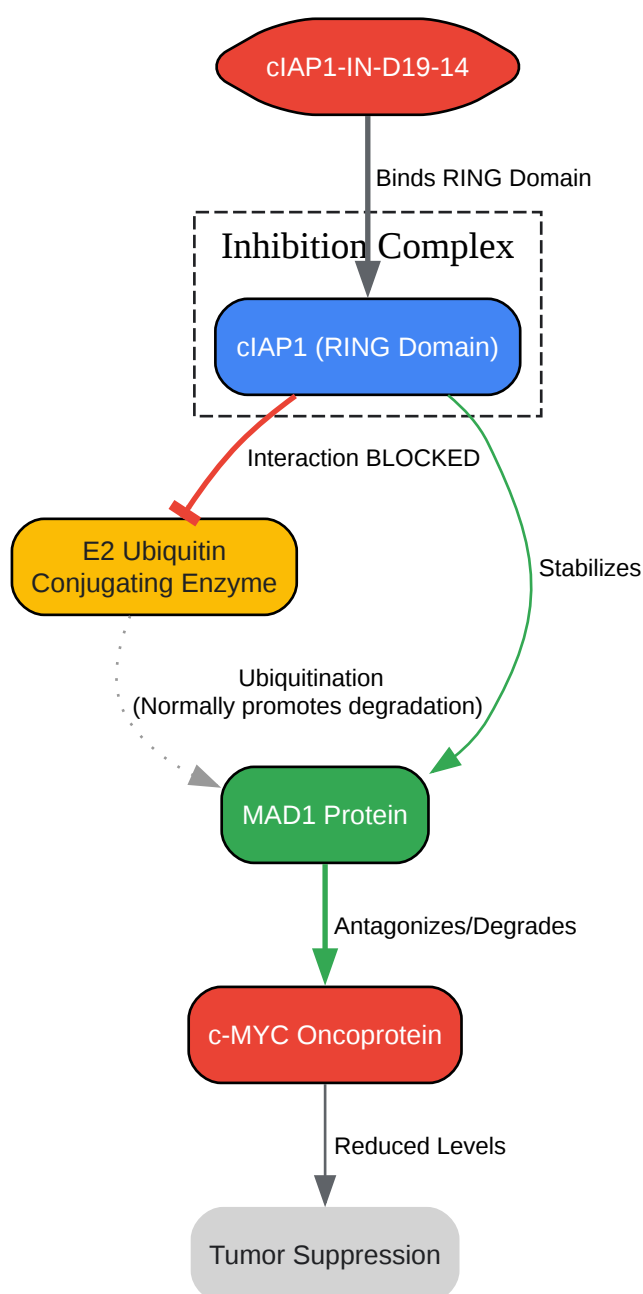
- Prepare Buffer: Aliquot 198 μ L of your assay buffer (e.g., PBS or Media) into a 96-well clear plate.
- Titrate: Add 2 μ L of D19-14 DMSO stocks at increasing concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM) to separate wells.
 - Final concentrations: 10 μ M, 50 μ M, 100 μ M, 200 μ M (all at 1% DMSO).
- Incubate: Shake at room temperature for 2 hours.
- Read: Measure Absorbance at 600 nm (turbidity) or inspect under a microscope.

- Result: The concentration where OD600 spikes > 0.05 over background is your Crash Point. Do not exceed this concentration in assays.

Part 3: Biological Mechanism & Troubleshooting

Mechanism of Action: RING Domain Targeting

Understanding where D19-14 binds helps troubleshoot lack of efficacy. If you observe cIAP1 degradation, you might be using a concentration that is too high (inducing off-target stress) or confusing it with a SMAC mimetic.



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Caption: D19-14 binds the cIAP1 RING domain, sterically hindering E2 enzyme recruitment. This prevents MAD1 ubiquitination.[2][5] Stabilized MAD1 then acts to repress/degrade c-MYC.
[2]

Troubleshooting Guide

Symptom	Probable Cause	Corrective Action
No reduction in c-MYC levels	Compound precipitation	Check media for turbidity. Use the "Intermediate Dilution" method.
No reduction in c-MYC levels	Short incubation time	D19-14 mechanism is indirect (via MAD1 stabilization). Extend treatment to 12–24 hours.
Unexpected cIAP1 degradation	Off-target toxicity / Stress	Verify concentration is < 50 μ M. High doses may trigger non-specific proteotoxic stress.
Loss of activity after storage	Hydrolysis of hydrazone	Check storage pH. Ensure stock was kept at -20°C/-80°C and anhydrous.

References

- Li, X., et al. (2018). "Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity." *Proceedings of the National Academy of Sciences (PNAS)*, 115(40), E9317-E9324.
 - Key Finding: Identification of D19 and its analog D19-14; characterization of RING domain binding mechanism.[2][3]
- MedKoo Biosciences. "Product Data Sheet: **cIAP1-IN-D19-14**."
 - Key Data: Physicochemical properties and storage guidelines.[6]
- ProbeChem Biochemicals. "cIAP1 E3 ligase inhibitor D19-14."

- Key Data: Biological activity summary and solvent comp

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Sources

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